molecular formula C8H14O4 B6252816 (4R)-6-methoxy-4-methyl-6-oxohexanoic acid CAS No. 71685-51-3

(4R)-6-methoxy-4-methyl-6-oxohexanoic acid

Cat. No.: B6252816
CAS No.: 71685-51-3
M. Wt: 174.2
InChI Key:
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Description

(4R)-6-methoxy-4-methyl-6-oxohexanoic acid is an organic compound with a unique structure characterized by a methoxy group, a methyl group, and a keto group on a hexanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R)-6-methoxy-4-methyl-6-oxohexanoic acid typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as 4-methyl-2-pentanone.

    Oxidation: The oxidation of the methyl group to a keto group is performed using an oxidizing agent such as potassium permanganate or chromium trioxide.

    Carboxylation: The final step involves the carboxylation of the intermediate compound to form the hexanoic acid backbone. This can be achieved using carbon dioxide under high pressure and temperature in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(4R)-6-methoxy-4-methyl-6-oxohexanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohols.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Methanol, ethanol, or other alcohols in the presence of strong acids or bases.

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of ethers or esters.

Scientific Research Applications

(4R)-6-methoxy-4-methyl-6-oxohexanoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4R)-6-methoxy-4-methyl-6-oxohexanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of certain biochemical pathways, influencing cellular processes and metabolic functions.

Comparison with Similar Compounds

Similar Compounds

    (4R)-6-methoxy-4-methyl-6-oxoheptanoic acid: Similar structure with an additional carbon in the backbone.

    (4R)-6-ethoxy-4-methyl-6-oxohexanoic acid: Similar structure with an ethoxy group instead of a methoxy group.

    (4R)-6-methoxy-4-ethyl-6-oxohexanoic acid: Similar structure with an ethyl group instead of a methyl group.

Uniqueness

(4R)-6-methoxy-4-methyl-6-oxohexanoic acid is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. Its methoxy and keto groups, along with the (4R) configuration, make it a valuable compound for various applications.

Properties

CAS No.

71685-51-3

Molecular Formula

C8H14O4

Molecular Weight

174.2

Purity

95

Origin of Product

United States

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